N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate is synthesized by reacting cyclopentylmethyl bromide with 2-hydroxyethanol in the presence of a base such as potassium carbonate.
Thiophene-2-carboxamide Formation: The intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired thiophene-2-carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar biological activities.
Cyclopentylmethylthiophene: Lacks the hydroxyethoxy group but shares the cyclopentyl and thiophene moieties.
2-Hydroxyethoxycyclopentylthiophene: Similar structure but without the carboxamide group.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is unique due to the presence of both the hydroxyethoxy and carboxamide groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-7-8-17-13(5-1-2-6-13)10-14-12(16)11-4-3-9-18-11/h3-4,9,15H,1-2,5-8,10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXAQTGIKGPJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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